molecular formula C15H23BrMgO B14888987 (3,5-Di-t-butyl-2-methoxyphenyl)magnesium bromide

(3,5-Di-t-butyl-2-methoxyphenyl)magnesium bromide

Cat. No.: B14888987
M. Wt: 323.55 g/mol
InChI Key: RFWUHEPMWUPPPW-UHFFFAOYSA-M
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Description

(3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is notable for its bulky tert-butyl groups and methoxy substituent, which can influence its reactivity and selectivity in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-2-methoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of Grignard reagents, including (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide, often involves similar methods but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the product, often involving automated systems to handle the reactive intermediates safely.

Chemical Reactions Analysis

Types of Reactions

(3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide can undergo various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Tetrahydrofuran, diethyl ether.

    Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products

    Alcohols: From reactions with aldehydes and ketones.

    Coupled Products: From reactions with organic halides.

Scientific Research Applications

Chemistry

In organic synthesis, (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide is used to introduce the 3,5-di-tert-butyl-2-methoxyphenyl group into molecules, which can be useful in the synthesis of complex organic compounds.

Biology and Medicine

While specific applications in biology and medicine are less common, Grignard reagents can be used in the synthesis of pharmaceuticals and biologically active molecules.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action for (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without bulky substituents.

    (3,5-di-tert-butylphenyl)magnesium Bromide: Similar but lacks the methoxy group.

    (2-methoxyphenyl)magnesium Bromide: Similar but lacks the tert-butyl groups.

Uniqueness

The presence of both tert-butyl groups and a methoxy group in (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide makes it unique. The bulky tert-butyl groups can provide steric hindrance, influencing the selectivity and reactivity of the compound, while the methoxy group can offer electronic effects that further modify its behavior in reactions.

Properties

IUPAC Name

magnesium;2,4-ditert-butyl-1-methoxybenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23O.BrH.Mg/c1-14(2,3)11-8-9-13(16-7)12(10-11)15(4,5)6;;/h8,10H,1-7H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWUHEPMWUPPPW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C([C-]=C1)OC)C(C)(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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